4-(4-fluorophenyl)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-pyrrole-2-carboxamide

Description

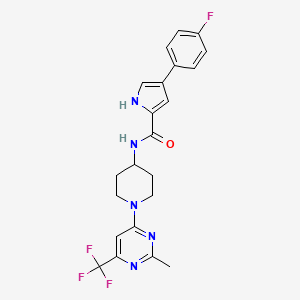

This compound is a pyrimidine-piperidine-pyrrole hybrid with a fluorophenyl substituent and trifluoromethylpyrimidine core. Its structure combines a piperidine ring linked to a 2-methyl-6-(trifluoromethyl)pyrimidin-4-yl group at position 1 and a 4-(4-fluorophenyl)pyrrole-2-carboxamide moiety at position 4 (Fig. 1).

Properties

IUPAC Name |

4-(4-fluorophenyl)-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21F4N5O/c1-13-28-19(22(24,25)26)11-20(29-13)31-8-6-17(7-9-31)30-21(32)18-10-15(12-27-18)14-2-4-16(23)5-3-14/h2-5,10-12,17,27H,6-9H2,1H3,(H,30,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPHVSLXACBRKPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)C3=CC(=CN3)C4=CC=C(C=C4)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21F4N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(4-fluorophenyl)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-pyrrole-2-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Molecular Formula

- C : 19

- H : 20

- F : 4

- N : 4

- O : 1

Molecular Weight

- 396.39 g/mol

Structural Representation

The compound features a pyrrole ring, a piperidine moiety, and fluorinated phenyl and pyrimidine groups, contributing to its unique chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including kinases and receptors involved in cell signaling pathways. Specific studies have indicated that compounds with similar structures can act as inhibitors of specific kinases, which play crucial roles in cancer progression and other diseases.

Anticancer Activity

Recent research has highlighted the potential of pyrrole-containing compounds in cancer therapy. For example, derivatives of pyrrole have shown significant inhibitory effects on tumor growth in vitro and in vivo models. The compound may exhibit similar properties due to its structural analogies with known anticancer agents.

Case Study: Inhibition of Tumor Growth

A study investigating pyrrole derivatives demonstrated that certain compounds inhibited the proliferation of cancer cells by targeting key signaling pathways. The results indicated a reduction in tumor size in xenograft models when treated with these derivatives, suggesting a promising avenue for further research into this specific compound's efficacy against cancer.

Antimicrobial Properties

Pyrrole derivatives have also been explored for their antimicrobial activity. In vitro studies have shown that some pyrrole-based compounds possess significant antibacterial properties against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were found to be competitive with standard antibiotics.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Pyrrole Derivative A | 3.12 | Staphylococcus aureus |

| Pyrrole Derivative B | 12.5 | Escherichia coli |

Recent Advances

A review published in December 2023 examined the role of heterocyclic compounds, including those containing pyrrole structures, in cancer treatment. It noted that many such compounds have been synthesized and evaluated for their therapeutic potential, highlighting the importance of structural modifications to enhance biological activity .

Safety and Toxicology

The safety profile of this compound is yet to be thoroughly evaluated; however, preliminary studies on similar compounds suggest that toxicity may vary based on structural variations. Understanding the pharmacokinetics and potential side effects will be crucial for future clinical applications.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

Key Observations :

- Trifluoromethylpyrimidine Core: The target compound and the analog in share a 6-(trifluoromethyl)pyrimidine group, which enhances lipophilicity and metabolic resistance.

- Fluorophenyl Moieties : Both the target compound and the dihydropyrimidine in feature a 4-fluorophenyl group, which improves membrane permeability and binding to hydrophobic enzyme pockets.

- Piperidine Linkers : The piperidine ring in the target compound and provides conformational flexibility, critical for accommodating diverse binding sites.

Pharmacological and Physicochemical Properties

Table 2: Comparative Pharmacological Data

Notes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.